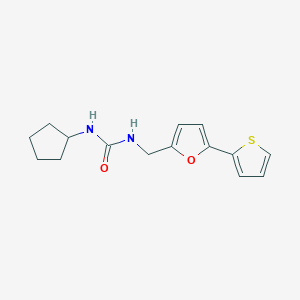

N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

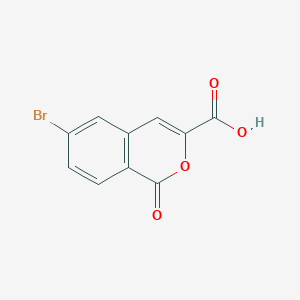

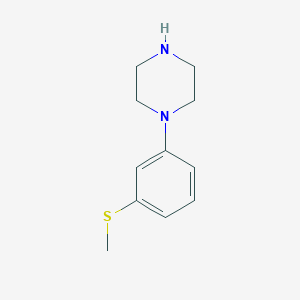

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,4-triazole ring, a piperidine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring and the piperidine ring would add a level of cyclic structure to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make this compound soluble in polar solvents .科学的研究の応用

Chemical Synthesis and Structural Applications Phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams, accessible in both enantiomeric series, allow for the introduction of substituents in a regio- and stereocontrolled manner, facilitating the creation of enantiopure polysubstituted piperidines, quinolizidines, indolizidines, perhydroquinolines, hydroisoquinolines, and complex indole alkaloids. Cyclocondensation reactions with delta-oxo acid derivatives, incorporating dynamic kinetic resolution and differentiation of ester groups, are of particular interest for constructing lactams with incorporated carbon substituents directly on the heterocyclic ring, expanding the potential and scope for synthesizing benzo[a]- and indolo[2,3-a]quinolizidines (Escolano et al., 2006).

Pharmacological Salt Forms In pharmacological research, specific salt forms of active pharmaceutical ingredients (APIs) are investigated for their utility in pharmaceutical compositions and therapies. The study of salt or solvate forms, as seen in the development of certain pharmaceutical compositions, highlights the importance of chemical modifications to enhance drug properties and therapeutic efficacy (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Polymorph and Hydrate Studies The study of anhydrous polymorphs, monohydrate, and dihydrate forms of APIs demonstrates the critical role of crystal form in the stability and conversion rates of pharmaceuticals in aqueous media. Such research is essential for understanding the physicochemical properties of drugs, including their solubility, stability, and bioavailability. The rapid conversion of hydrates to more stable anhydrous forms in water, as observed in certain compounds, highlights the dynamic nature of drug substances under varying environmental conditions (Petrova et al., 2009).

Enantioselective Synthesis The enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from phenylglycinol-derived delta-lactams demonstrates the potential of chiral intermediates in constructing complex natural products. This approach enables the synthesis of various alkaloids with controlled stereochemistry, highlighting the importance of enantioselective methods in the production of biologically active compounds with specific optical properties (Amat et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-13(26)21-16-5-3-15(4-6-16)19(27)24-11-9-14(10-12-24)18-22-23(2)20(28)25(18)17-7-8-17/h3-6,14,17H,7-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLBQLCEFSCDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)

![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)